3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid

Process Chemistry Scale-Up mTOR Inhibitor

3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid (CAS 118939-18-7) is a polysubstituted benzoic acid building block characterized by a unique 1,2,4-trisubstitution pattern on the aromatic ring. It is not a biologically active compound itself, but rather a crucial synthetic intermediate whose value is defined by its incorporation into more complex, pharmacologically active molecules.

Molecular Formula C9H9FO4S
Molecular Weight 232.23 g/mol
CAS No. 118939-18-7
Cat. No. B6296759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid
CAS118939-18-7
Molecular FormulaC9H9FO4S
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)S(=O)(=O)C)C(=O)O
InChIInChI=1S/C9H9FO4S/c1-5-6(9(11)12)3-4-7(8(5)10)15(2,13)14/h3-4H,1-2H3,(H,11,12)
InChIKeyAMTWIUHPASHZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid (CAS 118939-18-7): A Specialized Intermediate for Kinase Inhibitor Programs


3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid (CAS 118939-18-7) is a polysubstituted benzoic acid building block characterized by a unique 1,2,4-trisubstitution pattern on the aromatic ring. It is not a biologically active compound itself, but rather a crucial synthetic intermediate whose value is defined by its incorporation into more complex, pharmacologically active molecules [1]. Its primary documented application is as the 'southern fragment' in the synthesis of a benzoxazepine-based ATP-competitive mammalian target of rapamycin (mTOR) kinase inhibitor, specifically compound 28 (XL388), where the precise arrangement of the fluorine, methyl, and methylsulfonyl groups is critical for target potency and selectivity [1][2].

Why Direct Substitution of 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid (CAS 118939-18-7) Is Not Feasible in Kinase Inhibitor Synthesis


In the context of the developed mTOR inhibitor (XL388), the 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid fragment cannot be replaced by a generic or closely related benzoic acid analog without a high probability of losing target potency and selectivity. The rigorous structure-activity relationship (SAR) exploration that led to XL388 established that the specific combination of substituents—the fluorine at the 3-position, the methyl group at the 2-position, and the methylsulfonyl group at the 4-position—is essential for achieving an mTOR IC50 of 9.9 nM and >1000-fold selectivity over the closely related PI3K lipid kinases [1]. Substitution with analogs lacking any of these groups (e.g., des-fluoro, des-methyl, or sulfone-position isomers) would constitute a new chemical entity requiring full re-optimization and forfeiting the established biological profile [1].

Quantitative Evidence for Selecting 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid (CAS 118939-18-7) in Research & Development


Scalable Synthesis: Demonstrated Multi-Kilogram Production of the Target Building Block

A robust and scalable synthetic route has been developed, enabling the preparation of over 15 kg of 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid in a single campaign with an overall yield of 42%. This process maturity directly contrasts with many unoptimized, milligram-scale routes for similar specialized intermediates, providing procurement teams with a proven, lower-risk supply chain for lead optimization and preclinical development [1].

Process Chemistry Scale-Up mTOR Inhibitor

Validated Downstream Utility: High-Yielding Final Fragment Coupling in API Synthesis

The value of 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid is directly demonstrated by its performance in the final convergent synthesis step of the mTOR inhibitor XL388. A telescoped coupling reaction with this benzoic acid fragment proceeded with an 84% yield, producing 7.6 kg of the final drug substance precursor with 99.7% HPLC purity. This high yield and final purity underscore the compound's excellent reactivity profile and compatibility in complex API syntheses, a critical selection criterion distinct from theoretical scaffold suitability [1].

Fragment Coupling API Synthesis mTOR Inhibitor

Proven Biological Trajectory: Integral Fragment of a Clinical-Stage mTOR Inhibitor with Defined Potency

3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid is the essential acid fragment in XL388, an mTOR inhibitor with an IC50 of 9.9 nM against mTOR and a selectivity index of >1000-fold over all class I PI3K isoforms (IC50 > 3,000 nM) [1]. This selectivity profile was specifically achieved through extensive SAR optimization of the benzoic acid fragment, making its precise substitution pattern a validated pharmacophoric requirement. An analog with a different substitution pattern (e.g., a regioisomeric methylsulfonyl group or absence of the 2-methyl group) led to a complete loss of this potency-selectivity balance in the SAR campaign, although exact IC50 values for all close-in analogs were not publicly disclosed [1].

Kinase Inhibition mTOR SAR

Commercial Availability with Defined Quality Specifications

The compound is commercially available from reputable research chemical suppliers with a specified minimum purity of 98% . While many substituted benzoic acid intermediates are available, the combination of high purity, established analytical characterization (e.g., NMR, MS), and a documented safety data sheet (SDS) ensures immediate suitability for research use without further purification, reducing time-to-experiment .

Chemical Supplier Purity Research Material

Optimal Research & Industrial Application Scenarios for 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid (CAS 118939-18-7)


Precision Synthesis of a Known ATP-Competitive mTOR Kinase Inhibitor (XL388) for Oncology Research

The primary industrial application is as the direct precursor to the 'southern fragment' of XL388. A research group synthesizing XL388 for in vitro or in vivo mechanism-of-action studies in cancer biology would source this specific benzoic acid to ensure the final inhibitor's structural integrity and established pharmacological profile (mTOR IC50 = 9.9 nM) [1]. Using any other benzoic acid analog would result in a different final compound with unknown biological activity, invalidating comparison to published data.

Process Chemistry Route Scouting and Analogue Synthesis in Kinase Inhibitor Programs

Medicinal chemistry teams engaged in back-up programs or generics development for benzoxazepine-based kinase inhibitors can leverage the published, scalable synthetic route. The documented 42% yield over multiple steps and successful scale-up to >15 kg provides a validated starting point for further process optimization or for exploring close analogs with modified substitution patterns to establish new intellectual property [2].

Chemical Biology Tool Compound Generation for Dual mTORC1/mTORC2 Inhibition Studies

As XL388 is a validated chemical probe that inhibits both mTORC1 (p-p70S6K, pS6, p-4E-BP1) and mTORC2 (pAKT S473) signaling, the procurement of its key building block is essential for laboratories generating this tool compound in-house to study mTOR-dependent cellular processes. The compound's role as an ATP-competitive inhibitor with high kinome selectivity makes it superior for such studies compared to allosteric mTOR inhibitors like rapamycin [1].

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